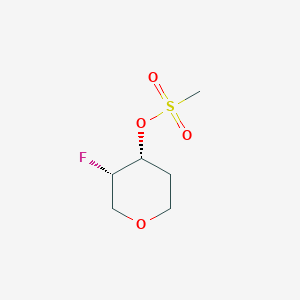

cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate

Description

cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate: is an organofluorine compound with the molecular formula C6H11FO4S and a molecular weight of 198.22 g/mol . This compound is known for its unique structural features, which include a fluorine atom and a methanesulfonate group attached to a tetrahydropyran ring. It is commonly used in various chemical synthesis processes and has applications in multiple scientific fields.

Properties

CAS No. |

1864003-53-1 |

|---|---|

Molecular Formula |

C6H11FO4S |

Molecular Weight |

198.21 g/mol |

IUPAC Name |

[(3S,4R)-3-fluorooxan-4-yl] methanesulfonate |

InChI |

InChI=1S/C6H11FO4S/c1-12(8,9)11-6-2-3-10-4-5(6)7/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 |

InChI Key |

ISMGDABABBATQE-NTSWFWBYSA-N |

Isomeric SMILES |

CS(=O)(=O)O[C@@H]1CCOC[C@@H]1F |

Canonical SMILES |

CS(=O)(=O)OC1CCOCC1F |

Origin of Product |

United States |

Preparation Methods

Physical and Chemical Properties

The following table summarizes the key properties of this compound and related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical Form | Purity (%) |

|---|---|---|---|---|---|

| This compound | 1864003-53-1 | C₆H₁₁FO₄S | 198.21 | Yellow Liquid | 96 |

| Tetrahydro-2H-pyran-4-yl methanesulfonate | 134419-59-3 | C₆H₁₂O₄S | 180.22 | Solid | 97 |

| Tetrahydro-2H-pyran-4-yl methanesulfonate | 134419-59-3 | C₆H₁₂O₄S | 180.22 | Solid (MP: 46-48°C) | Not specified |

General Synthetic Approaches to Tetrahydropyran Frameworks

The synthesis of this compound first requires the construction of a suitably functionalized tetrahydropyran ring system. Several methodologies can be employed for the preparation of tetrahydropyran frameworks, which can then be further elaborated to incorporate the fluorine and methanesulfonate functionalities.

Ring-Closing Metathesis Approach

Ring-closing metathesis (RCM) represents a powerful method for constructing the tetrahydropyran core. As demonstrated in the literature, this approach typically involves:

- Preparation of an acyclic precursor containing appropriately positioned alkene moieties

- Ring-closing metathesis using a ruthenium-based catalyst

- Further functionalization of the resulting cyclic olefin

A representative example from the literature describes:

"Trans-vinylation of alcohol 2 with ethyl vinyl ether in the presence of mercury(II) trifluoroacetate at room temperature provided compound 3, which was immediately converted to cyclic olefin 4 by ring-closing metathesis."

This RCM product can then undergo subsequent transformations to introduce the desired functional groups with controlled stereochemistry.

Prins Cyclization Method

The Prins cyclization represents another versatile approach for constructing tetrahydropyran rings with substituents at the 4-position. This method involves the reaction of an aldehyde with a homoallylic alcohol in the presence of an acid catalyst:

"Catalytic Prins cyclization using TMSX as additive

OH + O H In(OTf)₃, TMSX CH₂Cl₂, 0 °C

X = Cl, Br, I"

This methodology is particularly valuable as it allows for the direct introduction of various substituents, including halogens, at the 4-position of the tetrahydropyran ring. The halogen can subsequently be manipulated to install other functional groups.

Comparison of Synthetic Methods

The following table provides a comparison of key synthetic methods for tetrahydropyran ring construction:

| Method | Key Reagents | Typical Conditions | Stereoselectivity | Advantages | Limitations |

|---|---|---|---|---|---|

| Ring-Closing Metathesis | Ruthenium catalysts | DCM, 25-40°C, 6-24h | Substrate-dependent | Mild conditions, functional group tolerance | Requires diene precursors |

| Prins Cyclization | Lewis acids (InCl₃, In(OTf)₃), aldehydes | DCM, 0-25°C | Often stereoselective | Direct introduction of C4 substituents | Substrate sensitivity |

| Hetero-Diels-Alder | Dienes, aldehydes, Lewis acids | Various, -78 to 25°C | Can be highly stereoselective | Convergent synthesis | Limited substitution patterns |

Installation of the Methanesulfonate Group

The installation of the methanesulfonate group at the 4-position typically involves the reaction of a hydroxyl-bearing precursor with methanesulfonyl chloride in the presence of a base. This transformation is well-documented in the literature:

"The mixture of compounds 5a and 5b was mesylated with methanesulfonyl chloride in dichloromethane in presence of triethyl amine and separated by column chromatography to give the trans-compound 6a in 74.7% yield and cis-compound 6b in 12.4% yield (trans:cis = 6:1)."

Reaction Conditions for Mesylation

The following table summarizes typical reaction conditions for the mesylation step:

| Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Methanesulfonyl chloride, triethylamine | Dichloromethane | Room temperature | Not specified | trans: 74.7%, cis: 12.4% |

Stereochemical Considerations

The mesylation reaction generally proceeds with retention of configuration, meaning that the stereochemical relationship between the fluorine at C-3 and the hydroxyl group at C-4 will be preserved in the mesylate product. Therefore, achieving the desired cis relationship in the final product requires that this relationship be established in the hydroxyl precursor.

Stereoselective Synthesis Strategies

Achieving the desired cis stereochemical relationship between the fluorine at the 3-position and the methanesulfonate group at the 4-position represents a key synthetic challenge. Several strategies can be employed to address this challenge:

Substrate-Controlled Stereoselectivity

In some cases, the inherent structural features of the substrate can influence the stereochemical outcome of key transformations. For example, the conformation of the tetrahydropyran ring may favor approach of reagents from a particular face, leading to preferential formation of one stereoisomer.

Stereoselective Reduction Approaches

Stereoselective reduction of ketone precursors represents another potential strategy for establishing the desired stereochemistry:

"Hydroboration of olefin 4 with 9-BBN in THF, followed by oxidation gave an inseparable mixture containing majority trans-isomer 5a."

While this particular example favored the trans isomer, analogous approaches with modified substrates or reagents might be developed to favor the cis configuration.

Separation of Stereoisomers

When stereoselective synthesis proves challenging, separation of stereoisomers can provide a practical solution:

"The mixture of compounds 5a and 5b was mesylated with methanesulfonyl chloride in dichloromethane in presence of triethyl amine and separated by column chromatography to give the trans-compound 6a in 74.7% yield and cis-compound 6b in 12.4% yield (trans:cis = 6:1)."

Column chromatography proved effective for separating the cis and trans isomers in this case, despite the predominance of the trans isomer.

Proposed Synthetic Routes for this compound

Based on the available literature and established synthetic methodologies, several routes can be proposed for the preparation of this compound. These approaches draw upon the strategies discussed in the preceding sections.

Route A: Ring-Closing Metathesis with Subsequent Functionalization

- Preparation of an appropriately functionalized diene precursor

- Ring-closing metathesis to form the tetrahydropyran ring

- Stereoselective introduction of fluorine at the 3-position

- Stereoselective oxidation to introduce a hydroxyl group at the 4-position with the desired cis relationship to fluorine

- Mesylation of the hydroxyl group to yield the target compound

Route B: Modified Prins Cyclization Approach

The Prins cyclization methodology described in the literature can be adapted for the preparation of the target compound:

- Prins cyclization of a homoallylic alcohol with an aldehyde in the presence of In(OTf)₃ and TMSX to generate a 4-halogenated tetrahydropyran derivative

- Stereoselective introduction of fluorine at the 3-position

- Stereoselective substitution of the halogen at position 4 with a hydroxyl group

- Mesylation of the hydroxyl group to yield the target compound

Route C: Functionalization of Tetrahydropyran-4-yl methanesulfonate

Given the commercial availability of Tetrahydro-2H-pyran-4-yl methanesulfonate (CAS: 134419-59-3), a direct functionalization approach could be considered:

- Selective functionalization at the 3-position to introduce a leaving group

- Stereoselective fluorination to yield the target compound

Optimization and Scale-up Considerations

The development of an efficient, scalable synthesis of this compound requires careful consideration of several factors:

Reaction Efficiency and Yield

The efficiency of key transformations, particularly those establishing the stereochemistry of the target compound, represents a critical consideration. The low yield of the cis isomer (12.4%) in the mesylation example provided highlights the potential for optimization in this area.

Regio- and Stereoselectivity

Controlling the regio- and stereoselectivity of key transformations, especially fluorination, presents significant challenges. Development of conditions that enhance the formation of the desired isomer would significantly improve the overall synthetic efficiency.

Purification Strategies

Effective methods for separating the desired cis isomer from other reaction products, including the trans isomer, are essential. As demonstrated in the literature, column chromatography can be effective for this purpose, but alternative approaches may be developed for larger-scale preparations.

Applications and Reactivity Patterns

This compound serves as a valuable building block in organic synthesis, with potential applications in medicinal chemistry and materials science.

Synthetic Applications

The compound can serve as an electrophilic partner in nucleophilic substitution reactions, with the methanesulfonate group acting as a leaving group. Examples of potential transformations include:

- Nucleophilic substitution with amines to form amino derivatives

- Substitution with other nucleophiles (e.g., thiols, azide) to introduce diverse functional groups

- Elimination reactions to generate unsaturated derivatives

Reactivity Patterns

The presence of both fluorine and methanesulfonate functionalities creates opportunities for selective transformations. The methanesulfonate group typically exhibits higher reactivity toward nucleophilic substitution, allowing for selective functionalization.

Chemical Reactions Analysis

Types of Reactions: cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions may produce oxidized forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate has shown potential in drug development due to its ability to interact with various biological targets. Key applications include:

- Antimicrobial Activity : Research indicates that compounds related to this structure exhibit significant antimicrobial properties against bacteria such as E. coli and Pseudomonas aeruginosa. These findings suggest that this compound may also possess similar efficacy.

- Anticancer Potential : Compounds with structural similarities have been investigated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that derivatives may target key pathways involved in tumor growth, indicating a promising avenue for further research into anticancer applications .

- Antiparasitic Activity : Structural analogs have demonstrated effectiveness against malaria parasites by targeting PfATP4, a sodium pump crucial for parasite survival. This suggests that this compound could be explored for antiparasitic effects.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for creating more complex molecules. It can undergo various reactions, including:

- Nucleophilic Substitution : The methanesulfonate group can be replaced by nucleophiles, facilitating the formation of new carbon-carbon or carbon-nitrogen bonds.

- Functional Group Transformations : The presence of the fluorine atom allows for further functionalization, enhancing its utility in synthetic pathways.

- Antimicrobial Studies : A study demonstrated that derivatives similar to this compound inhibited bacterial strains at concentrations around 50 µg/mL, suggesting potential for optimization in drug design.

- Inhibition Studies : Research on related compounds has shown promising results against cancer cell lines, indicating that modifications to the core structure could enhance therapeutic effects .

Mechanism of Action

The mechanism of action of cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to increased biological activity. The methanesulfonate group can also influence the compound’s solubility and reactivity, making it a valuable tool in various chemical and biological processes .

Comparison with Similar Compounds

Trans-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate: This compound has a similar structure but differs in the stereochemistry of the fluorine atom.

Tetrahydro-2H-pyran-4-yl methanesulfonate: This compound lacks the fluorine atom, making it less reactive in certain chemical reactions

Uniqueness: cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate is unique due to the presence of both a fluorine atom and a methanesulfonate group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the methanesulfonate group provides a useful handle for further chemical modifications.

Biological Activity

The compound cis-3-fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate is a derivative of tetrahydropyran that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of monoamine transporters. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

Structure

The chemical structure of this compound features a tetrahydropyran ring with a fluorine substituent at the 3-position and a methanesulfonate group. The stereochemistry of the compound plays a crucial role in its biological activity.

Molecular Formula

The molecular formula for this compound is C₇H₁₃FNO₃S, indicating the presence of fluorine, nitrogen, and sulfur in addition to carbon and hydrogen.

Monoamine Transporter Inhibition

Research indicates that derivatives of tetrahydropyran, including this compound, exhibit significant inhibitory activity against key monoamine transporters:

- Dopamine Transporter (DAT)

- Serotonin Transporter (SERT)

- Norepinephrine Transporter (NET)

These transporters are critical targets in the treatment of depression and anxiety disorders. For instance, studies have shown that certain pyran derivatives can act as triple uptake inhibitors (TUIs), effectively blocking the reuptake of all three neurotransmitters, which is beneficial for antidepressant activity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the tetrahydropyran ring can significantly influence the potency and selectivity of these compounds. For example, the introduction of different substituents on the aromatic rings attached to the nitrogen atom has been shown to enhance activity against DAT and SERT. Specifically, compounds with certain functional groups exhibit increased binding affinity and efficacy .

Case Studies

-

Antidepressant Activity

A notable study evaluated the efficacy of a related compound in a rat model of depression using the forced swim test (FST). The results indicated that some tetrahydropyran derivatives significantly reduced immobility time, suggesting potential antidepressant effects comparable to established medications like imipramine . -

Selectivity Profiles

Another investigation highlighted how specific modifications to the pyran structure led to improved selectivity for SERT over DAT, which is crucial for minimizing side effects often associated with non-selective inhibitors .

Research Findings Summary

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Activity Type |

|---|---|---|---|---|

| D-161 | 260 | 150 | 165 | TUI |

| 10f | 31.3 | 40 | 38.5 | TUI |

| 10g | 15.9 | 12.9 | 29.3 | TUI |

This table summarizes key findings on the inhibitory constants (Ki) for various monoamine transporters, illustrating the potency of selected compounds derived from this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.